2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

CAS No.:

Cat. No.: VC13874303

Molecular Formula: C13H17BClNO3

Molecular Weight: 281.54 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H17BClNO3 |

|---|---|

| Molecular Weight | 281.54 g/mol |

| IUPAC Name | 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |

| Standard InChI | InChI=1S/C13H17BClNO3/c1-12(2)13(3,4)19-14(18-12)8-5-6-10(15)9(7-8)11(16)17/h5-7H,1-4H3,(H2,16,17) |

| Standard InChI Key | YTPJXBNQLDJSJW-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)C(=O)N |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)C(=O)N |

Introduction

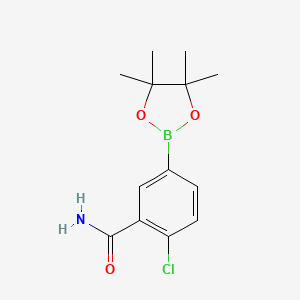

Structural and Molecular Characterization

Chemical Identity

The compound is systematically named 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide and is classified as an organoboron aromatic amide. Its molecular formula is , with a molecular weight of 281.54 g/mol . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 1256958-80-1 | |

| IUPAC Name | 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

| SMILES Notation | O=C(N)C1=CC(B2OC(C)(C)C(C)(C)O2)=CC=C1Cl |

Crystallographic and Spectroscopic Data

The compound’s planar benzamide core is substituted at the 5-position with a dioxaborolane ring and at the 2-position with a chlorine atom (Figure 1). The boronic ester group confers stability and reactivity in cross-coupling reactions .

Synthesis and Reactivity

Reactivity Profile

The boronic ester moiety enables participation in cross-coupling reactions (e.g., Suzuki, Heck), while the amide group can undergo hydrolysis to carboxylic acids or serve as a hydrogen-bond donor in supramolecular chemistry .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in polar solvents (e.g., water) but is soluble in dimethyl sulfoxide (DMSO) and dichloromethane (DCM). Stability studies indicate decomposition above 150°C, with recommended storage at 2–8°C under inert atmosphere .

Spectroscopic Characteristics

-

Infrared (IR): Strong absorption bands at 1680 cm (amide C=O stretch) and 1320 cm (B-O stretch) .

-

NMR ( and ):

Applications in Organic and Medicinal Chemistry

Role in Suzuki-Miyaura Coupling

The compound serves as a boron-containing building block for synthesizing biaryl structures, which are prevalent in pharmaceuticals and agrochemicals . For example, coupling with aryl halides yields substituted benzamide derivatives with potential bioactivity.

Anticancer and Antimicrobial Research

While direct biological data for this compound are scarce, structurally related benzamides exhibit anticancer and antimicrobial properties by inhibiting enzymes like histone deacetylases (HDACs) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume